Regioisomeric Structural Differentiation from 4- and 6-Ethylpyridazin-3-amine
5-Ethylpyridazin-3-amine is a distinct regioisomer, and its substitution pattern is not interchangeable with other ethylpyridazin-3-amines. The position of the ethyl group (C5) relative to the amine (C3) on the pyridazine core creates a unique molecular geometry and electronic environment compared to its 4-ethyl (CAS 1314931-11-7) and 6-ethyl (CAS 856847-94-4) counterparts . This difference is not trivial; it dictates the compound's reactivity, interaction with biological targets, and physicochemical behavior. The specific 5-ethyl-3-amine substitution pattern is cited as imparting 'distinct chemical and biological properties' and makes it a 'versatile intermediate' .
| Evidence Dimension | Regioisomer Identity & Substituent Position |
|---|---|
| Target Compound Data | 5-ethyl substitution on a pyridazin-3-amine core (CAS: 152194-69-9) |
| Comparator Or Baseline | 4-ethylpyridazin-3-amine (CAS: 1314931-11-7) and 6-ethylpyridazin-3-amine (CAS: 856847-94-4) |
| Quantified Difference | Qualitative difference in molecular structure and predicted properties due to distinct regioisomeric substitution. |
| Conditions | Based on structural identification and computational property predictions from vendor datasheets and chemical databases. |
Why This Matters
The correct regioisomer is paramount for SAR studies and synthetic routes; using the wrong isomer can lead to failed reactions, inactive compounds, and wasted research resources.
